molecular formula C36H20N6O3 B5588626 17-Amino-6-[(17-amino-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-6-yl)oxy]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one

17-Amino-6-[(17-amino-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-6-yl)oxy]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one

Cat. No.: B5588626
M. Wt: 584.6 g/mol
InChI Key: DXSRLWKKJGBQFF-UHFFFAOYSA-N
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Description

“17-Amino-6-[(17-amino-11-oxo-3,10-diazapentacyclo[107102,1004,9016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-6-yl)oxy]-3,10-diazapentacyclo[107102,1004,9016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one” is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the core structure followed by functional group modifications. Common synthetic routes may include:

    Cyclization reactions: to form the pentacyclic core.

    Amidation reactions: to introduce amino groups.

    Oxidation and reduction steps: to achieve the desired oxidation states of various functional groups.

Industrial Production Methods

Industrial production of such compounds, if applicable, would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups or other reactive sites.

    Reduction: Reduction reactions could be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions may be employed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. Typically, these could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound could be used as a building block for the synthesis of new materials with unique properties.

Biology

    Biological activity studies: Investigating the compound’s interaction with biological systems to understand its potential as a drug candidate.

Medicine

    Pharmaceutical applications: Potential use in the development of new therapeutic agents.

Industry

    Material science: Application in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This could include:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating signaling pathways: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    17-Amino-6-[(17-amino-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-6-yl)oxy]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one analogs: Compounds with similar core structures but different functional groups.

Uniqueness

    Structural complexity: The unique arrangement of functional groups and the pentacyclic core.

    Chemical properties: Distinct reactivity and interaction with biological systems.

Properties

IUPAC Name

17-amino-6-[(17-amino-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-6-yl)oxy]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H20N6O3/c37-25-11-9-21-31-19(25)3-1-5-23(31)35(43)41-29-13-7-17(15-27(29)39-33(21)41)45-18-8-14-30-28(16-18)40-34-22-10-12-26(38)20-4-2-6-24(32(20)22)36(44)42(30)34/h1-16H,37-38H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSRLWKKJGBQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N4C3=NC5=C4C=CC(=C5)OC6=CC7=C(C=C6)N8C(=N7)C9=C1C(=C(C=C9)N)C=CC=C1C8=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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